1-苯基-1H-1,2,3-三唑-4,5-二甲酸二甲酯

描述

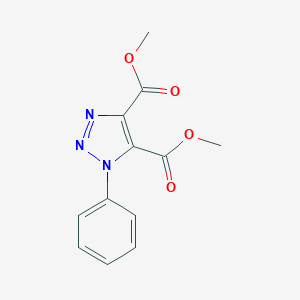

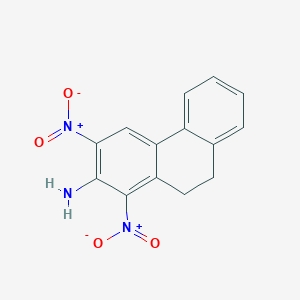

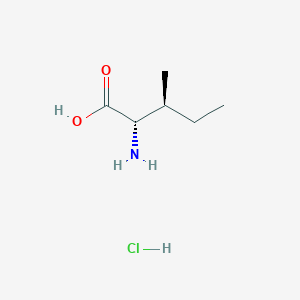

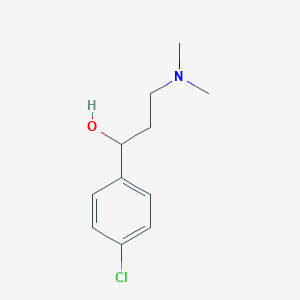

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that falls within the broader class of 1,2,3-triazoles, which are heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates.

Synthesis Analysis

The synthesis of triazole derivatives often involves the nucleophilic attack of sodium azide on activated acetylenes, as described in the synthesis of various H-1,2,3-triazoles . Although the specific synthesis of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is not detailed in the provided papers, the general methods applied to triazole synthesis could be adapted for its production. For instance, the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine leads to a related triazole compound , suggesting that similar starting materials and reactions could be employed for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies, which often show good agreement with experimental values . These methods would be applicable to analyze the molecular structure of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including molecular rearrangements. For example, 1-substituted-4-iminomethyl-1,2,3-triazoles can interconvert between structural isomers when heated in dimethyl sulfoxide . This suggests that Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate may also participate in similar rearrangements or other reactions depending on the substituents present on the triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. For instance, the pKa values for a group of triazoles were found to range from 4.95 to 9.75 in ethanol-water at 25°C . UV and IR spectra can provide insights into the structure of triazoles, with characteristic features aiding in the assignment of structures . The oxidation of triazole derivatives can lead to various products, indicating that Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate may also be susceptible to oxidation and other chemical transformations .

科学研究应用

药物发现

1-苯基-1H-1,2,3-三唑-4,5-二甲酸二甲酯的1,2,3-三唑核心是药物化学中的重要结构。 它与酰胺键的相似性使其能够模拟E或Z酰胺键,使其成为药物设计中宝贵的支架 。该化合物可用于创建现有药物的类似物或开发针对各种疾病具有潜在活性的新治疗剂。

有机合成

在有机化学中,三唑环作为稳定且通用的中间体。 所述化合物可用于点击化学反应,特别是在CuAAC(铜催化叠氮化物-炔烃环加成)过程中,合成多种有机分子 。该方法因其效率和精确连接分子的能力而备受重视。

高分子化学

三唑环在各种条件下的稳定性使其成为聚合反应的优良候选者。 1-苯基-1H-1,2,3-三唑-4,5-二甲酸二甲酯可以掺入聚合物中以增强其热稳定性和化学抗性,这对极端环境中使用的材料至关重要 。

超分子化学

由于其能够参与氢键及其强大的偶极矩,该化合物在超分子化学领域非常有用。 它可用于通过非共价相互作用创建复杂结构,这些结构在新型材料和传感器开发中具有应用 。

生物缀合

三唑环可以作为生物缀合策略中的连接体。它用于将各种官能团连接到生物分子(如蛋白质或核酸),而不会改变其天然功能。 这种应用在靶向药物递送系统的开发中尤其重要 。

荧光成像

三唑环独特的电子性质使其适合用于荧光探针。 当掺入成像剂时,1-苯基-1H-1,2,3-三唑-4,5-二甲酸二甲酯可以帮助可视化生物过程,从而帮助诊断和研究 。

抗增殖剂

研究表明,某些三唑衍生物对癌细胞表现出抗增殖作用。 例如,1,2-苯并异噁唑连接的1,2,3-三唑对人急性髓性白血病(AML)细胞表现出显着活性 。这表明可以对1-苯基-1H-1,2,3-三唑-4,5-二甲酸二甲酯进行修饰以开发有效的抗癌剂。

材料科学

三唑环的坚固性使其可用于材料科学。它可以掺入各种材料中以改善其性能,例如提高导电性或增强机械强度。 这使其在电子和建筑用先进材料的开发中很有价值 。

作用机制

Target of Action

It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

Triazole compounds are known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets by facilitating proton transfer, leading to changes in the target’s function.

Biochemical Pathways

The transformation between the enol and keto forms after excited-state proton transfer is a key photophysical property of triazole compounds . This suggests that the compound might influence pathways involving proton transfer and tautomeric transformations.

Pharmacokinetics

It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability for Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. For instance, the dipole moment, melting point, and boiling point of the imidazole ring, a similar compound, are 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively , suggesting that similar environmental conditions might influence the action of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate.

未来方向

属性

IUPAC Name |

dimethyl 1-phenyltriazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-18-11(16)9-10(12(17)19-2)15(14-13-9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKQEVLPVNRLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339379 | |

| Record name | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17304-69-7 | |

| Record name | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)